molecular formula C12H18Cl2N4O B13144081 5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride

5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride

Katalognummer: B13144081
Molekulargewicht: 305.20 g/mol
InChI-Schlüssel: KEFLLGQGCSYCEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole typically involves multi-step procedures. One common method includes the reaction of 2,1,3-benzoxadiazole with 1-(2-chloroethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Wissenschaftliche Forschungsanwendungen

5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain its potential antipsychotic effects. The benzoxadiazole core can interact with various enzymes, potentially inhibiting their activity and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole is unique due to its specific combination of a benzoxadiazole core and a piperazine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C12H18Cl2N4O

Molekulargewicht

305.20 g/mol

IUPAC-Name

5-(1-piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride

InChI

InChI=1S/C12H16N4O.2ClH/c1-9(16-6-4-13-5-7-16)10-2-3-11-12(8-10)15-17-14-11;;/h2-3,8-9,13H,4-7H2,1H3;2*1H

InChI-Schlüssel

KEFLLGQGCSYCEF-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=NON=C2C=C1)N3CCNCC3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.